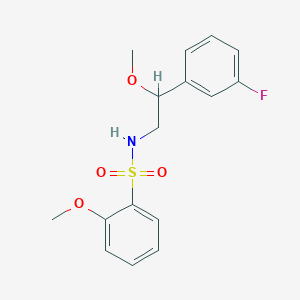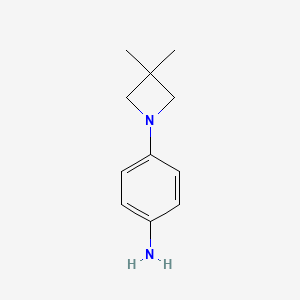![molecular formula C16H19ClN2O2S B2630541 3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide CAS No. 328280-18-8](/img/structure/B2630541.png)
3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide” has a molecular weight of 333.84 . It’s a powder stored at room temperature .
Synthesis Analysis
A new water-soluble multidentate ligand based on a second-generation hyperbranched polyester containing 3-(morpholin-4-yl)propionate fragments in the terminal position has been synthesized . The degree of polyester functionalization with aminopropylmorpholine is 56% .
Molecular Structure Analysis
The compound “3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide” has the InChI code 1S/C13H20ClN3O3S/c14-12-3-2-11 (10-13 (12)15)21 (18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9,15H2 .
Physical And Chemical Properties Analysis
The compound “3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide” is a powder stored at room temperature . It has a molecular weight of 333.84 .
Wissenschaftliche Forschungsanwendungen
Antitubercular and Antibacterial Activities : Analog compounds of 3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide have been synthesized and evaluated for their in vitro antibacterial activity against various bacteria strains and screened for antitubercular activity against Mycobacterium tuberculosis. Compounds exhibited significant antitubercular and antibacterial activities, highlighting their potential in treating infections caused by resistant strains (Rao & Subramaniam, 2015).
Antitumor Activities : Related compounds have been synthesized and evaluated for their antitumor properties, demonstrating inhibitory capacity against the proliferation of cancer cell lines. This points to the potential use of these compounds in cancer therapy, owing to their ability to inhibit cancer cell growth (Ji et al., 2018).
Structural Studies : Structural studies of related compounds, including crystallographic analysis, have provided insight into the molecular interactions and stability of these molecules. These studies are crucial for understanding how these compounds interact at the molecular level, which is essential for drug design and development (Abbasi et al., 2011).
Synthesis and Mechanistic Insights : Research has also focused on the synthesis routes and mechanisms involved in creating these compounds. Understanding the synthesis and reaction mechanisms is vital for developing more efficient and sustainable methods to produce these compounds for research and therapeutic purposes (Mamedov et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-(3-morpholin-4-ylpropyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c17-14-12-4-1-2-5-13(12)22-15(14)16(20)18-6-3-7-19-8-10-21-11-9-19/h1-2,4-5H,3,6-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMGFEJJNWODCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
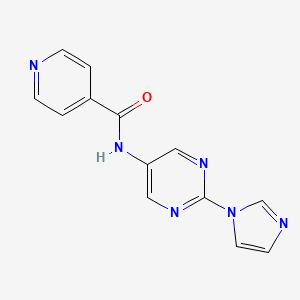
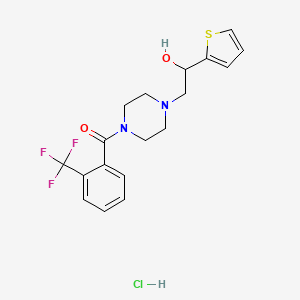
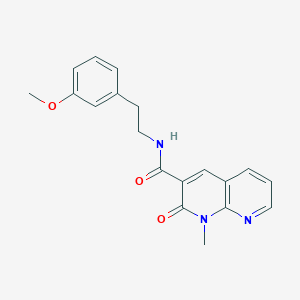
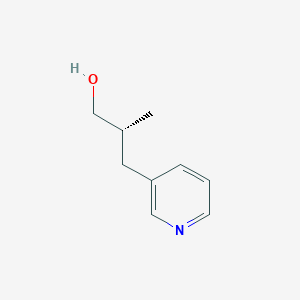
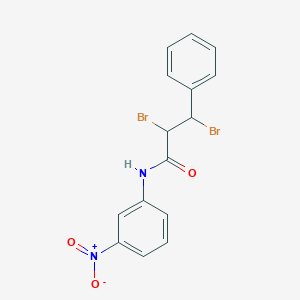
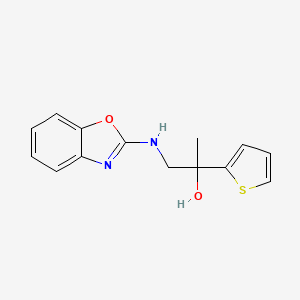

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2630473.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2630474.png)
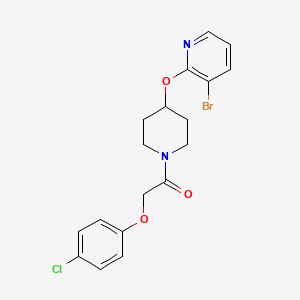
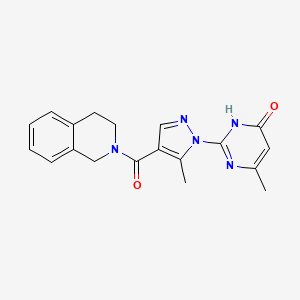
![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)
